molecular formula C11H18ClNO B13780031 (1-Hydroxy-1-phenylpropan-2-YL)dimethylazanium chloride

(1-Hydroxy-1-phenylpropan-2-YL)dimethylazanium chloride

Cat. No.: B13780031
M. Wt: 215.72 g/mol
InChI Key: VAUZJLKOWYIGBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Hydroxy-1-phenylpropan-2-YL)dimethylazanium chloride, also known as DL-Methylephedrine hydrochloride, is a chemical compound with the molecular formula C11H18ClNO and a molecular weight of 215.72 g/mol. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Hydroxy-1-phenylpropan-2-YL)dimethylazanium chloride typically involves the reaction of ephedrine or pseudoephedrine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in specialized chemical manufacturing facilities equipped with advanced technology to handle large-scale reactions.

Chemical Reactions Analysis

Types of Reactions

(1-Hydroxy-1-phenylpropan-2-YL)dimethylazanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(1-Hydroxy-1-phenylpropan-2-YL)dimethylazanium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is utilized in studies involving neurotransmitter activity and receptor binding.

    Industry: The compound is used in the manufacture of various chemical products, including solvents and intermediates.

Mechanism of Action

The mechanism of action of (1-Hydroxy-1-phenylpropan-2-YL)dimethylazanium chloride involves its interaction with specific molecular targets and pathways. The compound acts as a sympathomimetic agent, stimulating the release of neurotransmitters such as norepinephrine and dopamine. This leads to increased activity of the sympathetic nervous system, resulting in effects such as bronchodilation and vasoconstriction.

Comparison with Similar Compounds

Similar Compounds

    Ephedrine: Similar in structure but lacks the dimethylamino group.

    Pseudoephedrine: An isomer of ephedrine with similar pharmacological effects.

    Methylephedrine: Similar to (1-Hydroxy-1-phenylpropan-2-YL)dimethylazanium chloride but with different stereochemistry.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to act as a sympathomimetic agent makes it valuable in both research and industrial applications.

Properties

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

IUPAC Name

1-methoxy-N-methyl-1-phenylpropan-2-amine;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-9(12-2)11(13-3)10-7-5-4-6-8-10;/h4-9,11-12H,1-3H3;1H

InChI Key

VAUZJLKOWYIGBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)OC)NC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.